REACTION_CXSMILES
|
N([O-])=[O:2].[Na+].[CH:5]1([CH2:9][N:10]2[C:14]3[CH:15]=[CH:16][C:17](N)=[CH:18][C:13]=3[N:12]=[N:11]2)[CH2:8][CH2:7][CH2:6]1>S(=O)(=O)(O)O>[CH:5]1([CH2:9][N:10]2[C:14]3[CH:15]=[CH:16][C:17]([OH:2])=[CH:18][C:13]=3[N:12]=[N:11]2)[CH2:8][CH2:7][CH2:6]1 |f:0.1|
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Name
|
|
Quantity
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61 mg
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Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
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C1(CCC1)CN1N=NC2=C1C=CC(=C2)N
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the resulting mixture was irradiated at 120° C. in a microwave reactor for 40 min
|
Duration
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40 min
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Type
|
CUSTOM
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Details
|
partitioned between water (300 mL) and ethyl acetate (2×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (hexanes, grading to 100% ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)CN1N=NC2=C1C=CC(=C2)O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |